molecular formula C9H9NO5 B1317227 2-(5-Methoxy-2-nitrophenyl)acetic acid CAS No. 20876-29-3

2-(5-Methoxy-2-nitrophenyl)acetic acid

Cat. No.: B1317227
CAS No.: 20876-29-3
M. Wt: 211.17 g/mol
InChI Key: QBRHCFNZQWZEQM-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H9NO5. It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-nitrophenyl)acetic acid typically involves the nitration of 2-methoxyphenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methoxy-2-nitrophenyl)acetic acid is unique due to the presence of both a methoxy and a nitro group on the phenyl ring, along with an acetic acid moiety.

Biological Activity

2-(5-Methoxy-2-nitrophenyl)acetic acid is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C10H11N1O4
  • Molecular Weight : 209.2 g/mol
  • CAS Number : 20876-29-3

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The nitrophenyl group is known to enhance the compound's reactivity and potential for binding with biomolecules.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of nitrophenyl acetic acids exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.

Table 1: Comparison of Anti-inflammatory Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Indomethacin77.2376.89
This compound61.8157.22
Control00

Data adapted from various studies on anti-inflammatory effects of nitrophenyl derivatives.

2. Antioxidant Properties

The antioxidant capacity of this compound has been explored through various assays, indicating its potential to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for mitigating cellular damage associated with chronic diseases.

Case Study 1: Evaluation of Ulcerogenic Activity

A study assessed the ulcerogenic activity of several nitrophenyl derivatives, including this compound, using a model that measured malondialdehyde (MDA) levels in liver and kidney tissues.

Table 2: Ulcerogenic Activity Assessment

CompoundUlcerogenic IndexMDA Content (Liver)MDA Content (Kidney)
Indomethacin0.948 ± 0.218.16 nmoL/100 mg6.70 nmoL/100 mg
This compound0.362 ± 0.175.94 ± 0.25 ***5.89 ±0.14 **
Control0--

Statistical significance indicated by p values.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, supporting its potential as a lead compound for drug development.

Properties

IUPAC Name

2-(5-methoxy-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-7-2-3-8(10(13)14)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRHCFNZQWZEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30532162
Record name (5-Methoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20876-29-3
Record name 5-Methoxy-2-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20876-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methoxy-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30532162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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